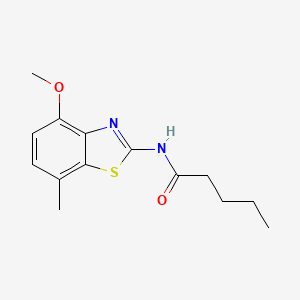

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The closest compound I found is "N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine" . It has a molecular weight of 279.41 and is a solid in physical form .

Synthesis Analysis

While specific synthesis information for “N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide” is not available, benzothiazole derivatives can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of the related compound “N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine” is C14H21N3OS . The average mass is 265.375 Da and the monoisotopic mass is 265.124878 Da .Physical And Chemical Properties Analysis

The related compound “N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine” is a solid . More specific physical and chemical properties for “N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide” are not available.Scientific Research Applications

Anticonvulsant and Neuroprotective Applications

A study by M. Hassan, S. Khan, and M. Amir (2012) designed and synthesized a series of N-(substituted benzothiazol-2-yl)amide derivatives, evaluating their anticonvulsant and neuroprotective effects. Notably, one derivative demonstrated significant efficacy as an anticonvulsant and also exhibited promising neuroprotective effects by lowering levels of specific markers, suggesting a potential lead for safer and effective anticonvulsants with neuroprotective capabilities Hassan, Khan, & Amir, 2012.

Photodynamic Therapy for Cancer Treatment

Another investigation by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) focused on the synthesis and characterization of new zinc phthalocyanine derivatives, substituted with benzothiazole groups, for use in photodynamic therapy. These compounds exhibited high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for treating cancer, highlighting the potential for benzothiazole derivatives in medical applications Pişkin, Canpolat, & Öztürk, 2020.

Anthelmintic Properties

Research conducted by Taís C. Silva et al. (2022) on N-(4-Methoxyphenyl)Pentanamide, a simplified derivative of albendazole, showed promising in vitro anthelmintic properties against the nematode Toxocara canis. This study highlights the potential for developing novel anthelmintic agents through molecular simplification of existing drugs Silva et al., 2022.

Synthesis and Characterization

Liu Yue-ji (2015) synthesized a series of N-benzyl amides, including N-(3-methoxybenzyl)pentanamide, through the amidation reaction, showcasing the synthetic approaches to benzothiazole derivatives and their potential applications Liu Yue-ji, 2015.

Mechanism of Action

Target of Action

The primary target of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide is the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it a promising target for anti-tubercular compounds .

Mode of Action

This interaction can result in changes to the target’s structure or function, disrupting its role in essential biological processes .

Biochemical Pathways

Benzothiazole derivatives, including N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide, are believed to affect the biochemical pathways associated with the synthesis of cell wall components in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, these compounds disrupt the production of key cell wall components, leading to downstream effects such as impaired cell growth and viability .

Result of Action

The inhibition of the DprE1 enzyme by N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide can lead to significant molecular and cellular effects. Most notably, it can result in the disruption of cell wall synthesis in Mycobacterium tuberculosis, leading to impaired cell growth and viability . This makes the compound a potential candidate for the development of new anti-tubercular drugs .

properties

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-4-5-6-11(17)15-14-16-12-10(18-3)8-7-9(2)13(12)19-14/h7-8H,4-6H2,1-3H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYPWWDVMZVKBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2996155.png)

![3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2996158.png)

![N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2996164.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2996167.png)